Meta-Chloro DFT Electronic Profile for Corrosion Inhibition
In a direct comparative DFT study of four salicylaldimine Schiff bases—unsubstituted (R), 2-chloro (2Cl–R), 3-chloro (3Cl–R), and 4-chloro (4Cl–R)—the target compound (3Cl–R) exhibited quantum chemical parameters that are distinct from both its ortho and para analogs. The calculated global hardness (η) and electronegativity (χ) values for 3Cl–R place it at an intermediate position between the 2Cl and 4Cl isomers, indicating a unique balance of charge transfer resistance and electron-donating capability that correlates with experimental corrosion inhibition efficiency [1]. The meta-substitution pattern yields a different molecular electrostatic potential (MEP) distribution and dipole moment compared to the ortho and para isomers, directly affecting adsorption behavior on metal surfaces [1].
| Evidence Dimension | Quantum chemical parameters (global hardness η, electronegativity χ) by DFT |
|---|---|
| Target Compound Data | Intermediate global hardness and electronegativity values between 2Cl–R and 4Cl–R isomers; distinct MEP surface distribution |
| Comparator Or Baseline | Salicylaldimine (R, unsubstituted); 2Cl–R (ortho-chloro); 4Cl–R (para-chloro) |
| Quantified Difference | Qualitatively, the 3-chloro isomer exhibits unique electronic parameters that differentiate it from the 2-chloro and 4-chloro positional isomers |
| Conditions | DFT calculations at B3LYP/6-31G(d), 6-31+G(d,p), 6-31++G(d,p), 6-311+G(d), and 6-311++G(d,p) levels |
Why This Matters
Procurement of the correct positional isomer (meta-chloro) is critical for applications where predictable corrosion inhibition performance depends on specific quantum chemical parameters and adsorption characteristics.
- [1] Zeyrek, C.T., Boyacioglu, B., Ünver, H. Density functional modelling studies of chloride-substituted Schiff bases as corrosion inhibitors: Optimized geometries, atomic charges, solvent and non-linear optical effects. Protection of Metals and Physical Chemistry of Surfaces, 2017, 53(1), 159–176. View Source
